molecular formula C16H22BrN3O2 B2593952 2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide CAS No. 1427936-18-2

2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2593952
CAS No.: 1427936-18-2
M. Wt: 368.275
InChI Key: DKCLUTVGRRTBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring, a methyl group at the sixth position, and a carboxamide group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps:

  • Bromination of 6-methylpyridine: : The initial step involves the bromination of 6-methylpyridine to form 2-bromo-6-methylpyridine. This can be achieved by reacting 6-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide.

  • Formation of the piperidine derivative: : The next step involves the synthesis of the piperidine derivative. This can be done by reacting 4-piperidone with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form N-[1-(2-methylpropanoyl)piperidin-4-yl]amine.

  • Coupling reaction: : Finally, the brominated pyridine and the piperidine derivative are coupled together. This can be achieved through a nucleophilic substitution reaction where the amine group of the piperidine derivative attacks the carbonyl carbon of the brominated pyridine, forming the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids. Reduction reactions can also occur, especially at the carbonyl group of the carboxamide, leading to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or secondary amines.

    Oxidation Products: These can include alcohols or carboxylic acids.

    Reduction Products: Amines are the primary products of reduction reactions.

Scientific Research Applications

2-Bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological pathways due to the presence of the piperidine ring.

  • Organic Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

  • Biological Studies: : The compound can be used in studies investigating the interaction of brominated pyridines with biological macromolecules, providing insights into their binding affinities and mechanisms of action.

  • Industrial Applications: : It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine ring can mimic neurotransmitter structures, potentially allowing the compound to bind to receptors in the nervous system. The bromine atom and the carboxamide group may facilitate interactions with enzymes or other proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: This simpler compound lacks the piperidine and carboxamide groups, making it less versatile in biological applications.

    N-[1-(2-Methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide: This compound lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

Uniqueness

2-Bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide is unique due to the combination of the bromine atom, the piperidine ring, and the carboxamide group. This combination enhances its potential reactivity and versatility in both chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-10(2)16(22)20-8-6-12(7-9-20)19-15(21)13-5-4-11(3)18-14(13)17/h4-5,10,12H,6-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCLUTVGRRTBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.